Product packaging for Nitrilotriacetic acid sodium salt(Cat. No.:CAS No. 10042-84-9)

Nitrilotriacetic acid sodium salt

Cat. No.: B159131
CAS No.: 10042-84-9
M. Wt: 213.12 g/mol
InChI Key: ZAWGLAXBGYSUHN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrilotriacetic acid (NTA) sodium salt, a sodium salt of an aminopolycarboxylic acid, is a powerful chelating and sequestering agent utilized across diverse scientific and industrial fields . Its conjugate base, nitrilotriacetate, functions as a tripodal tetradentate ligand, forming stable, water-soluble complexes with a range of di- and trivalent metal ions, including Ca²⁺, Co²⁺, Cu²⁺, Zn²⁺, and Fe³⁺, over a wide pH range . This chelation mechanism is central to its research value, as it effectively controls metal ion behavior to prevent scaling, catalytic degradation, staining, and precipitation in experimental systems . In research and development, nitrilotriacetic acid sodium salt serves as a key builder and chelator in the formulation of synthetic detergents and cleaning products, where it inactivates water hardness ions . Its application extends to textile treatment, metal plating and cleaning, pulp and paper processing, and as a boiler feedwater additive . A significant advantage of NTA in environmental research is its ready biodegradability, which contrasts with persistent chelators like EDTA and results in minimal environmental impact when used in cleaning products . In the laboratory, this compound is fundamental in complexometric titrations for determining metal ion concentrations . A critically important application is in protein science, where a modified form of NTA is used to immobilize nickel ions on solid supports to create affinity chromatography resins (e.g., Ni-NTA Agarose) for the highly efficient purification of recombinant proteins containing a polyhistidine (His) tag . Furthermore, metal complexes of NTA, such as Cu/Zn-NTA, have been investigated in experimental therapeutic contexts for conditions like Menkes disease, leveraging their ability to efficiently deliver metals across biological barriers . It is important to note that the International Agency for Research on Cancer (IARC) has classified nitrilotriacetic acid and its salts as Group 2B agents, indicating they are possibly carcinogenic to humans, a conclusion based on sufficient evidence of carcinogenicity in experimental animals following oral administration . High doses have been shown to be nephrotoxic in rodent studies, an effect linked to its chelating properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions, using personal protective equipment, and avoid inhalation and direct contact.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NNaO6 B159131 Nitrilotriacetic acid sodium salt CAS No. 10042-84-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10042-84-9

Molecular Formula

C6H8NNaO6

Molecular Weight

213.12 g/mol

IUPAC Name

sodium;2-[bis(carboxymethyl)amino]acetate

InChI

InChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

ZAWGLAXBGYSUHN-UHFFFAOYSA-M

SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+]

Isomeric SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+]

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+]

Other CAS No.

18994-66-6
10042-84-9

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Nitrilotriacetic Acid and Its Sodium Salts

Industrial Production Routes

The commercial viability of NTA and its salts is largely dependent on scalable and economical production methods. The most prominent routes involve the reaction of ammonia (B1221849), formaldehyde (B43269), and a cyanide source, or the conversion of triethanolamine (B1662121).

The most common commercial synthesis for nitrilotriacetic acid trisodium (B8492382) salt monohydrate involves the reaction of ammonia, formaldehyde, and a cyanide source like hydrogen cyanide or sodium cyanide in an aqueous medium. wikipedia.orgnih.gov This process, often referred to as the cyanomethylation of ammonia, is conducted under alkaline conditions. nih.govatamanchemicals.com

The reaction proceeds at temperatures between 80-100°C and a high pH (around 14). atamanchemicals.com Under these conditions, the intermediate triscyanomethylamine (N(CH₂CN)₃) is hydrolyzed in situ to form the trisodium salt of NTA (Na₃NTA). atamanchemicals.com A key challenge in this process is managing the ammonia concentration. The reaction generates three moles of ammonia for every mole consumed, and excess ammonia can promote the formation of byproducts with lower degrees of carboxymethylation, such as glycine (B1666218) and iminodiacetic acid. atamanchemicals.com To mitigate this, ammonia is continuously removed by distillation with steam or air throughout the synthesis. atamanchemicals.com

Despite these controls, the formation of byproducts like glycolic acid and hexamethylenetetramine is not entirely preventable. atamanchemicals.com The resulting product is typically a 40% aqueous solution of Na₃NTA, which can be sold directly or processed further to produce the powdered monohydrate form. nih.govatamanchemicals.com Acidification of the salt solution yields the free acid, NTA. nih.gov

A variation known as the "hydroxyacetonitrile method" involves reacting ammonia water and sodium hydroxide (B78521) with hydroxyacetonitrile. google.com The mixture is cooled initially, then hydroxyacetonitrile is added gradually while controlling the temperature below 90°C. The reaction is held for several hours to complete the formation of the trisodium NTA solution, which is then acidified to precipitate the NTA product. google.com

Table 1: Overview of Cyanide-based NTA Synthesis

Reactants Key Conditions Primary Product Common Byproducts Citations
Ammonia, Formaldehyde, Sodium Cyanide/Hydrogen Cyanide, Sodium Hydroxide Alkaline (pH ~14), 80-100°C, Continuous ammonia removal Trisodium Nitrilotriacetate (Na₃NTA) Glycine, Iminodiacetic acid, Glycolic acid, Hexamethylenetetramine wikipedia.orgnih.govatamanchemicals.com

An alternative industrial route to NTA involves the oxidation of triethanolamine (TEA). wikipedia.orgwikiwand.com This process is conducted by heating TEA in the presence of an alkali metal hydroxide (like sodium hydroxide), water, and a metal-containing catalyst. google.comgoogle.com

Historically, cadmium-based catalysts (e.g., cadmium salts or cadmium oxide) were used. google.com This process involved high temperatures (250°C to 375°C) and very short reaction times (1 to 20 minutes) to achieve yields of NTA. google.com However, due to the toxicity of cadmium, alternative catalysts have been developed. Copper-containing catalysts are now used, which allow the reaction to proceed under milder conditions, enhancing safety and reducing costs. google.com The reaction using a copper catalyst still provides a high yield of the nitrilotriacetic acid salt. google.com

A more advanced method, known as the acid process, was developed to produce highly pure NTA and is utilized by major manufacturers. canada.ca This route contrasts with older alkaline processes that generated more by-products. canada.ca The acid process begins with the reaction of ammonia and formaldehyde to create hexamethylenetetramine. This intermediate is then treated with hydrogen cyanide in the presence of sulfuric acid to form triscyanomethylamine. The final step is the saponification (hydrolysis under basic conditions) of the triscyanomethylamine with sodium hydroxide, which yields the trisodium salt of NTA. canada.ca

Nitrilotriacetic Acid Sodium Salt as a Co-product or Impurity in Other Syntheses

NTA is not always the intended product of a synthesis. It notably appears as a significant impurity in the production of another major chelating agent, EDTA.

Nitrilotriacetic acid is a known co-product and impurity in the industrial synthesis of ethylenediaminetetraacetic acid (EDTA). atamanchemicals.comwikipedia.orgwikiwand.comcanada.ca The most common commercial method for EDTA production is a one-step process reacting ethylenediamine, formaldehyde, and a cyanide source (like sodium cyanide or hydrogen cyanide). bris.ac.uk

During this synthesis, ammonia is liberated as a co-product. wikipedia.orgbris.ac.uk A portion of this ammonia can then react with the formaldehyde and cyanide present in the reaction mixture, leading to the formation of NTA as a contaminant. bris.ac.uk When the final reaction mixture is acidified to precipitate the desired EDTA, the more soluble NTA salt remains in the solution. bris.ac.uk While this allows for some separation, the initial EDTA product is contaminated with NTA salt. bris.ac.uk

A two-step process, known as the Singer synthesis, was developed to produce a purer form of EDTA. bris.ac.ukumcs.pl This method first produces (ethylenedinitrilo)tetraacetonitrile (B1605831) from ethylenediamine, formaldehyde, and hydrocyanic acid. This intermediate is then isolated, washed, and subsequently hydrolyzed with sodium hydroxide to form the tetrasodium (B8768297) salt of EDTA. By separating the cyanomethylation from the hydrolysis, this process largely avoids the side reactions that lead to NTA formation. umcs.pl

Table 2: NTA as an Impurity in EDTA Synthesis

EDTA Synthesis Method Mechanism of NTA Formation Outcome Citations
One-Step (Bersworth) Synthesis Ammonia, a co-product, reacts with formaldehyde and cyanide. EDTA product is contaminated with NTA salt. wikipedia.orgbris.ac.ukumcs.pl

Laboratory-Scale Synthesis and Derivatization Approaches

In a laboratory setting, NTA can be synthesized through various methods, often focusing on producing specific derivatives for research applications.

One established method is the alkylation of ammonia with chloroacetic acid. wikipedia.orgguidechem.com Another approach involves the reaction of N,N-Bis-(carboxymethyl)lysine, based on a procedure reported by Hochuli et al. chemicalbook.com This synthesis starts with a protected lysine (B10760008), which is reacted with bromoacetic acid in sodium hydroxide. The resulting product is deprotected using a palladium-on-carbon catalyst under a hydrogen atmosphere to yield NTA. chemicalbook.com

More complex derivatization approaches have been developed to create multivalent NTA structures for applications in protein purification and analysis. For example, a facile method starts with a protected lysine to synthesize mono-NTA synthons that are functionalized with either an amino or a carboxylic group. nih.govresearchgate.net These synthons can then be condensed to form larger structures, such as tri-NTA. This key intermediate can be further conjugated with various functional units, including biotin (B1667282) or fluorescein, creating high-affinity adaptors for manipulating proteins that have been engineered with a histidine tag (His-tag). nih.govresearchgate.net

Coordination Chemistry and Metal Complexation Studies of Nitrilotriacetic Acid Sodium Salt

Ligand Characteristics and Coordination Modes

The efficacy of nitrilotriacetic acid sodium salt as a chelating agent is rooted in its specific molecular structure and the nature of its functional groups.

In its fully ionized form, nitrilotriacetate exists as a trianionic species, [N(CH₂CO₂⁻)₃]³⁻. nih.govnih.govebi.ac.uk This form of the molecule acts as a tripodal tetradentate ligand, meaning it can grasp a central metal ion through four points of attachment. atamanchemicals.comwikipedia.org This multi-point attachment, known as chelation, results in the formation of a stable, heterocyclic ring structure with the metal ion. rsc.org The tripodal arrangement of the ligand allows it to effectively encapsulate metal ions.

The chelation process involves the donation of electrons from the functional groups of the nitrilotriacetate ligand to the metal ion. rsc.org The key functional groups responsible for this coordination are the three carboxylate groups (-COO⁻) and the central tertiary amine group (-N<). nih.gov This combination of a nitrogen atom and three carboxylate arms allows for the formation of strong coordinate bonds with a single central metal atom. nih.govebi.ac.uk

Formation of Metal-Nitrilotriacetate Complexes

This compound readily forms water-soluble complexes with a multitude of di- and trivalent metal ions. nih.gov The formation and stability of these complexes are influenced by factors such as pH and the concentration of both the metal ion and the ligand. nih.gov

Nitrilotriacetic acid is well-known for its ability to chelate divalent metal ions. This property is particularly useful for water softening, as it effectively sequesters Ca²⁺ and Mg²⁺ ions, which are responsible for water hardness. nih.govwikipedia.org It also forms stable complexes with other divalent transition metals. nih.gov The stability of these complexes varies depending on the metal ion. oipub.com

Below is a table of the pKa values for several acid divalent metal-nitrilotriacetate complexes, which relates to their stability.

Metal IonpKa of Acid Complex [M(HNTA)]Log β₁ of [M(NTA)]⁻ Complex
Ca²⁺4.766.46 ± 0.01
Mg²⁺5.865.46 ± 0.02
Co²⁺2.4410.81 ± 0.03
Cu²⁺1.4610.05 ± 0.01
Zn²⁺1.8510.44 ± 0.05
Data sourced from a study on acid divalent-metal nitrilotriacetate complexes. researchgate.net

Nitrilotriacetic acid forms particularly stable complexes with trivalent metal ions like Fe³⁺. nih.govwikipedia.org In the formation of the Fe³⁺/NTA³⁻ complex, all three carboxylate groups and the central amine group are simultaneously bound to the iron ion. nih.gov The high affinity of NTA for Fe(III) is a notable characteristic. google.com The formation of these stable, water-soluble complexes is a key aspect of its utility in various applications. nih.gov

The formation of metal-nitrilotriacetate complexes is governed by thermodynamic principles, with the stability of the complex being a critical factor. The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. Higher log K values indicate the formation of more stable complexes. The stability of metal-NTA complexes is generally lower than that of complexes with higher-denticity ligands like EDTA. rsc.org

The table below presents the formation constants for several common metal ions with NTA³⁻ at 25 °C.

Metal IonLog K
Mg²⁺5.41
Ca²⁺6.41
Mn²⁺7.44
Fe²⁺8.83
Co²⁺10.38
Zn²⁺10.66
Cd²⁺9.8
Cu²⁺12.96
Fe³⁺15.9
Hg²⁺14.6
Data sourced from a comprehensive review on NTA and its salts. nih.gov

The pH of the solution significantly impacts complex formation, as protonation of the carboxylate groups can compete with metal ion complexation. nih.gov

Kinetic Behavior in Metal Substitution Reactions

The kinetic behavior of this compound (NTA) in metal substitution reactions reveals the pathways and rates at which a metal ion in an NTA complex is exchanged for another. These reactions are fundamental to understanding the environmental fate and industrial applications of NTA. Studies have shown that these substitution reactions can proceed through multiple pathways simultaneously.

For instance, the kinetics of the substitution reactions between nickel(II) ions and copper(II)-NTA complexes, as well as between nickel(II) ions and cobalt(II)-NTA complexes, have been investigated in acetate (B1210297) buffer solutions. The reactions are understood to proceed through pathways involving both hydrated metal ions and monoacetato complexes. oup.com Researchers have determined the rate constants for eight distinct reaction paths. Four of these paths involve hydrated nickel(II) ions, while the other four involve monoacetatonickel(II) complexes. oup.com A key finding is that the reactions proceeding through the monoacetatonickel(II) complexes are faster than the corresponding reactions involving hydrated nickel(II) ions. oup.com

Similarly, a kinetic study of the substitution reaction between copper(II) ions and zinc(II)-NTA complexes in an acetate buffer identified eight elementary reaction paths. oup.com In this case, four paths involve hydrated copper(II) ions and the other four involve monoacetatocopper(II) complexes. oup.com Interestingly, the trend observed was the opposite of the nickel-copper system; reactions proceeding through hydrated copper(II) ions were found to be faster than those involving monoacetatocopper(II) complexes. oup.com

The kinetic behavior is also relevant in biological contexts. For example, the removal of Zn²⁺ from Zn₇-metallothionein by NTA exhibits biphasic kinetics under pseudo-first-order conditions. nih.gov This suggests differential reactivity of the metal ions within the two distinct metal-thiolate clusters of the protein. nih.gov The rate constants for the two phases were determined to be (5.2 ± 0.6) x 10⁻³ s⁻¹ and (1.0 ± 0.3) x 10⁻⁴ s⁻¹ at pH 7.5 and 23°C. nih.gov This differential reactivity highlights how the structure of the metal complex environment significantly influences substitution kinetics.

Kinetic Rate Constants for Metal Substitution Reactions Involving NTA
Reacting SystemConditionKinetic ObservationReference
Ni(II) ions and Cu(II)-NTA / Co(II)-NTAAcetate Buffer, 0°C, Ionic Strength 0.2Reactions via monoacetatonickel(II) complexes are faster than via hydrated Ni(II) ions. oup.com
Cu(II) ions and Zn(II)-NTAAcetate Buffer, 0°C, Ionic Strength 0.23Reactions via hydrated Cu(II) ions are faster than via monoacetatocopper(II) complexes. oup.com
NTA and Zn₇-metallothioneinpH 7.5, 23°CBiphasic kinetics observed with rate constants of (5.2 ± 0.6) x 10⁻³ s⁻¹ and (1.0 ± 0.3) x 10⁻⁴ s⁻¹. nih.gov

Structural Elucidation of Nitrilotriacetate-Metal Chelates

Infrared (IR) spectroscopy is a powerful tool for elucidating the structure of nitrilotriacetate-metal chelates. The technique is particularly sensitive to the coordination environment of the carboxylate groups of the NTA ligand. acs.orgoup.com By analyzing the shifts in the vibrational frequencies of the carboxyl groups upon complexation, the nature of the metal-ligand bonding can be inferred.

When NTA coordinates to a metal ion, the antisymmetric carboxylate stretching frequency (ν_as(COO⁻)) is a key diagnostic peak. In an aqueous solution of free NTA, this band appears at a specific frequency. Upon chelation with a metal ion, this band shifts, typically to a higher wavenumber (frequency). oup.com The magnitude of this shift provides insight into the strength and nature of the metal-carboxylate bond.

A study of various divalent metal-NTA chelates in the solid state revealed a correlation between the ν_as(COO⁻) frequency and the stability constant of the chelate. As the chelate stability constant increases, the wavenumber of the ν_as(COO⁻) band tends to shift to a higher value. oup.com This indicates that a stronger metal-ligand bond results in a greater perturbation of the carboxylate group's vibration.

Furthermore, IR spectroscopy can distinguish between different coordination modes. For example, studies have shown that NTA typically acts as a quadridentate ligand for divalent metals like copper, nickel, and zinc, involving the nitrogen atom and all three carboxylate groups in coordination. oup.com However, for alkaline earth metals, it may act as a terdentate ligand. oup.com In aqueous solutions, IR spectroscopy can be used to follow the chelate formation as a function of pH. For magnesium-NTA and copper-NTA chelates in D₂O, the appearance and growth of new bands corresponding to the coordinated carboxyl group can be observed as the pH is raised, allowing for the proposal of chelate formation reaction schemes. acs.org

Characteristic Infrared Frequencies for NTA and its Metal Chelates
SpeciesVibrational ModeObserved Frequency (cm⁻¹)InterpretationReference
Free NTA (ionized)Antisymmetric COO⁻ Stretch~1575 - 1625Uncoordinated carboxylate group. acs.orgoup.com
Mg-NTA ChelateAntisymmetric COO⁻ Stretch~1610Coordinated carboxylate group, indicating chelate formation. acs.org
Cu(II)-NTA ChelateAntisymmetric COO⁻ Stretch~1625Coordinated carboxylate group, shifted upon complexation. acs.org
Ni-NTA ChelateAntisymmetric COO⁻ StretchVariesShift in C=O and C-O stretching bands indicates coordination of carboxylate groups to Ni. researchgate.net

Solution Chemistry and Stability of Metal Complexes

In aqueous environments, nitrilotriacetate does not operate in isolation. It must compete with other anions present in the solution for binding to metal ions. atamanchemicals.com These competing anions can include hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and phosphate (B84403) (PO₄³⁻), which can form sparingly soluble salts or stable complexes with metal ions. atamanchemicals.comresearchgate.net

The outcome of this competition is governed by the relative stability constants of the NTA-metal complex versus the complexes or salts formed with the competing anions, as well as the concentrations of all species involved. NTA is a strong chelating agent, and the formation of an NTA-metal chelate can significantly reduce the concentration of the free metal ion in solution. atamanchemicals.com This reduction can be substantial enough to prevent the precipitation of sparingly soluble metal salts, or even to redissolve existing precipitates. atamanchemicals.com

The pH of the aqueous solution has a profound effect on the complexation of metal ions by nitrilotriacetic acid. nih.govresearchgate.net This influence stems from the acidic nature of NTA, which has three carboxylic acid groups and one amine group that can be protonated. The extent of protonation is dependent on the pH of the solution. nih.gov

The pKa values for the three carboxylic acid groups of NTA are approximately 1.89, 2.49, and 9.73. nih.gov At low pH values, the carboxylate groups are protonated (-COOH), which makes them unavailable for coordination with metal ions. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻), which are effective at binding metals. The fully deprotonated form of the ligand (NTA³⁻) is the most effective for chelation.

Therefore, a competition exists between protons (H⁺) and metal ions (Mⁿ⁺) for the binding sites on the NTA molecule. nih.gov At low pH, protonation dominates, and metal complexation is weak or non-existent. For example, Fe-NTA complexes tend to dissociate at low pH due to the protonation of the ligand. researchgate.net As the pH increases, the concentration of the deprotonated NTA species increases, favoring the formation of the metal-NTA complex. This pH-dependent behavior is critical for controlling the availability and speciation of metal ions in various applications, from industrial processes to laboratory procedures. nih.gov The stability of the formed complexes is thus highly pH-dependent, and stability constants are often reported for specific pH conditions or as conditional constants that incorporate the pH effect.

Environmental Chemistry and Biogeochemical Cycling of Nitrilotriacetic Acid Sodium Salt

Pathways of Environmental Introduction and Distribution

Release from Anthropogenic Activities into Wastewater Systems

The primary route for the introduction of nitrilotriacetic acid sodium salt into the environment is through its release from anthropogenic activities into wastewater systems. publications.gc.cacanada.cacanada.ca Its principal use as a builder in laundry detergents to replace phosphates, which contribute to the eutrophication of lakes, has been a significant source. nih.govwho.int In Canada, for instance, the average level of NTA in detergents increased from 6% in 1971-1972 to 15% between 1973 and 1975. nih.gov

Beyond detergents, this compound is utilized in boiler water treatment to prevent mineral scale accumulation, in the textile and paper industries, in metal plating and cleaning operations, and in photography. canada.cawho.int These industrial applications also contribute to its presence in wastewater. mst.dk Although a significant portion, up to 95%, of the compound is removed in wastewater treatment plants, the remaining amount is discharged into receiving waters. mst.dk In 2006, it was reported that between 1,000 and 10,000 kg of NTA were released into water in Canada. canada.ca

Occurrence in Aquatic Environments (Surface Water, Groundwater, and Drinking Water)

Once released into the aquatic environment, this compound is primarily found in the water phase and is not expected to adsorb significantly to sediment. mst.dksantos.com It is present in water mainly as metal complexes. canada.cawho.int The specific metal complexes formed depend on the water's composition, including its metal content. canada.ca For example, in one river water model with an NTA concentration of 25 µg/L, it was predicted that 50% of the NTA would be complexed with copper, 34% with nickel, 9% with calcium, and 5% with zinc. canada.ca

Monitoring studies have detected NTA in various aquatic environments. In a Canadian national survey of 70 municipalities, the mean concentration of NTA in raw water samples was 3.9 µg/L, with a range of <0.2 to 33.5 µg/L. who.int In the same survey, treated drinking water had a mean concentration of 2.82 µg/L, with a range of <0.2 to 30.4 µg/L. who.int A survey of tap water in eight cities in New York State found that 68% of samples had no detectable levels of NTA (detection limit of 1 µg/L), while the remaining samples had an average concentration of 2.1 µg/L. who.int In river water, concentrations can vary significantly depending on the proximity to wastewater outfalls. nih.gov For example, in 13 Canadian cities between 1973 and 1975, NTA levels below sewage outfalls ranged from 0 to 3,364 µg/L. nih.gov

The half-life for the biodegradation of NTA in groundwater at concentrations of 1–100 µ g/litre is approximately 31 hours. who.int

Biotic Degradation Mechanisms and Microorganismal Interactions

Microbial Degradation Pathways

The primary mechanism for the removal of nitrilotriacetic acid from the environment is microbial degradation. publications.gc.cawho.int Microorganisms, particularly bacteria, are capable of breaking down NTA through carbon-nitrogen cleavage. who.intatamanchemicals.com This process involves the oxidative cleavage of the tertiary amine in the NTA molecule. nih.gov Several bacterial species have been identified that can degrade NTA, including Pseudomonas species. nih.govasm.org The degradation process can occur under both aerobic and anaerobic conditions. atamanchemicals.com

Carbon-Nitrogen Cleavage and Intermediate Metabolite Formation (e.g., Iminodiacetate (B1231623), Glyoxylate)

The microbial degradation of nitrilotriacetic acid proceeds through a series of intermediate metabolites. The initial step involves the cleavage of a carbon-nitrogen bond, leading to the formation of iminodiacetate (IDA) and glyoxylate (B1226380). who.intnih.gov This initial breakdown is facilitated by an enzyme called NTA monooxygenase. nih.gov

Iminodiacetate can be further metabolized by some microorganisms. For instance, in the presence of a purified NTA monooxygenase, IDA can be cleaved to form glyoxylate and glycine (B1666218). nih.gov Glyoxylate can then enter central metabolic pathways and be converted to carbon dioxide and glycerate or glycine. nih.gov Ultimately, the metabolic end-products of NTA degradation are carbon dioxide, water, ammonia (B1221849), and nitrate. who.intatamanchemicals.com

Factors Influencing Biodegradation Rates (Acclimatization, Temperature, Dissolved Oxygen, Concentration)

Several environmental factors influence the rate at which nitrilotriacetic acid is biodegraded. publications.gc.caatamanchemicals.com

Acclimatization of Microorganisms: The prior exposure of microbial communities to NTA significantly enhances their ability to degrade it. who.int In river water containing acclimatized microorganisms, NTA concentrations of 5–50 mg/L disappeared completely within 2–6 days. who.int In two lake water studies, acclimatization reduced the time it took for up to 10 mg/L of NTA to disappear from 6 and 11 days to 4 and 3 days, respectively. who.int Sand-associated bacteria have been observed to adapt more quickly to NTA and degrade it more actively than plankton and algae. who.int

Temperature: Temperature plays a crucial role in the rate of biodegradation. publications.gc.caatamanchemicals.com

Dissolved Oxygen: The concentration of dissolved oxygen in the water also affects the degradation rate. publications.gc.caatamanchemicals.com

Concentration of NTA: The concentration of NTA itself can influence how quickly it is broken down. publications.gc.cawho.intatamanchemicals.com Concentrations below 5 mg/L in river water with acclimatized microorganisms are expected to degrade within a day. who.int

The table below summarizes the findings on the biodegradation of nitrilotriacetic acid under different conditions.

ParameterFindingSource
Biodegradation Half-life in Groundwater Approximately 31 hours for concentrations of 1–100 µg/L. who.int
Disappearance in River Water (Acclimatized Microorganisms) 5–50 mg/L completely disappeared in 2–6 days. who.int
Disappearance in River Water (Acclimatized Microorganisms) Concentrations below 5 mg/L are expected to degrade within 1 day. who.int
Effect of Acclimatization in Lake Water Disappearance time for up to 10 mg/L reduced from 6 and 11 days to 4 and 3 days, respectively. who.int

Degradation of Metal-Nitrilotriacetate Complexes by Microorganisms

The biodegradation of nitrilotriacetic acid (NTA) is significantly influenced by its complexation with various metal ions. Several microorganisms have demonstrated the ability to degrade these metal-NTA complexes. For instance, a Pseudomonas species can degrade the calcium, manganese, magnesium, copper, zinc, cadmium, iron, and sodium chelates of NTA at nearly equal rates, provided the metal concentrations are low enough to prevent toxicity from the freed metal. nih.govasm.org However, the nickel-NTA complex was found to be resistant to degradation by this particular species. nih.govasm.org The mechanism of degradation does not appear to involve the transport of the metal into the microbial cell. nih.govasm.org Instead, it is hypothesized that a component on the cell envelope, possibly a transport protein, is responsible for dissociating the metal from the NTA molecule, making the NTA available for breakdown. nih.govasm.org

Another bacterium, Chelatobacter heintzii, has also been studied for its ability to degrade metal-NTA complexes. Research has shown that the rate of degradation by C. heintzii is not related to the thermodynamic stability of the metal-NTA complex. acs.org The observed order of degradation rates for various complexes is detailed below. acs.org After the degradation of cobalt and nickel-NTA complexes, less than 3% of the metal was found to be associated with the bacterial cells, indicating that the metal ions are released into the aqueous phase. acs.org

Aerobic microbial granules grown in sequencing batch reactors have also proven effective, completely degrading 2mM of free NTA and Iron(III)-NTA in 14 and 40 hours, respectively. nih.gov The specific degradation rate for free NTA was 0.7 mM per gram of mixed liquor suspended solids (MLSS) per hour, while the rate for Fe(III)-NTA was 0.37 mM/(gMLSS)h-1. nih.gov

Table 1: Microbial Degradation of Metal-NTA Complexes

Microorganism Degradable Complexes Non-Degradable Complexes Order of Degradation Rate Reference
Pseudomonas species Ca-NTA, Mn-NTA, Mg-NTA, Cu-NTA, Zn-NTA, Cd-NTA, Fe-NTA, Na-NTA Ni-NTA Not specified nih.govasm.org
Chelatobacter heintzii HNTA²⁻, Co-NTA⁻, FeOHNTA⁻, Zn-NTA⁻, AlOHNTA⁻, Cu-NTA⁻, Ni-NTA⁻ Not specified HNTA²⁻ > Co-NTA⁻ = FeOHNTA⁻ = Zn-NTA⁻ > AlOHNTA⁻ > Cu-NTA⁻ > Ni-NTA⁻ acs.org
Aerobic Microbial Granules Free NTA, Fe(III)-NTA Not specified Free NTA > Fe(III)-NTA nih.gov
NTA Monooxygenase (enzyme) Mg-NTA⁻, Mn-NTA⁻, Co-NTA⁻, Fe-NTA⁻, Ni-NTA⁻, Zn-NTA⁻ HNTA²⁻, Ca-NTA⁻ Not specified acs.org

Abiotic Degradation Processes

In addition to microbial action, NTA is subject to breakdown through non-biological processes in the environment. who.intatamanchemicals.com

Photochemical Degradation Pathways

Photochemical reactions, driven by sunlight, contribute to the degradation of NTA, particularly when it is complexed with metals like iron. The iron(III)-NTA complex (FeNTA) is capable of absorbing solar light up to 400 nm, initiating an efficient photoredox process. nih.gov This process involves the reduction of Fe(III) to Fe(II) and the concurrent oxidation of the NTA ligand. nih.gov The primary photoproducts identified from the degradation of FeNTA are iron(II), iminodiacetic acid (IDA), formaldehyde (B43269), and carbon dioxide. nih.gov This photodegradation also generates reactive radical species that can degrade other organic compounds present in the water. nih.gov

The photocatalytic degradation of NTA can be enhanced using semiconductor materials like titanium dioxide (TiO₂). researchgate.net Studies on TiO₂-heterogeneous photocatalysis of NTA have identified several intermediates, including glycine, iminodiacetic acid, and oxamic acid. researchgate.net Furthermore, NTA itself can act as a photosensitizer. In the UV/NTA process, NTA facilitates the photodissociation of water to generate hydrated electrons (e-aq), which are potent reducing agents capable of degrading persistent pollutants. nih.gov

Chemical Reaction Degradation

NTA can also be degraded through direct chemical reactions with other substances in the environment. Oxidation by sodium hypochlorite (B82951) results in the decarboxylation of NTA to form iminodiacetic acid. mst.edu Similarly, NTA can be degraded by oxidation with a lead dioxide suspension over a pH range of 4 to 9. nih.gov This reaction produces glycine or a mixture of iminodiacetic acid and glycine. nih.gov The iron(III)-NTA complex is also susceptible to degradation under these same conditions. nih.gov At elevated temperatures, NTA undergoes thermal decomposition. At approximately 290°C and above, NTA breaks down through a stepwise decarboxylation reaction. cdnsciencepub.com

Environmental Mobilization of Heavy Metals

As a chelating agent, NTA can form stable, water-soluble complexes with heavy metals, which can influence their mobility in the environment, particularly in aquatic systems. who.intatamanchemicals.com

Influence on Metal Mobility in Aquatic Sediments

NTA has the potential to mobilize heavy metals from aquatic sediments by forming soluble metal-NTA complexes. who.intiwaponline.com This process is dependent on the concentration of NTA in the water. Studies have shown that the mobilizing effect increases with higher NTA concentrations. tandfonline.com The presence of other ions, such as those contributing to water hardness, can significantly affect the formation of heavy metal-NTA complexes and thus their mobilization. tandfonline.comtuhh.de

Laboratory experiments have established concentration-dependent effects of NTA on metal mobilization from sediments. For example, one review report indicated that at concentrations up to 200 µg/L, no significant mobilization of cadmium, zinc, copper, and lead is expected, though slight mobilization of nickel may occur. iwaponline.com At concentrations between 200 and 2000 µg/L, a slight mobilization of nickel, cadmium, zinc, copper, and lead is anticipated. iwaponline.com Significant mobilization of cadmium, zinc, copper, and lead is expected to take place at NTA concentrations above 2000 µg/L. iwaponline.com

However, the potential for mobilization is often mitigated by the rapid biodegradation of NTA, especially after an adaptation period for local microorganisms. iwaponline.comiwaponline.com In one column study using river sediment, NTA was degraded within two weeks once microorganisms adapted, and it was not detected in pore water below 10-30 cm, limiting its mobilizing effect. iwaponline.com The study concluded that within the concentration range considered (up to 600 µg/L), neither NTA nor the oxygen content of the water affected the mobilization of the heavy metals studied. iwaponline.com

Table 2: NTA Concentration Effects on Heavy Metal Mobilization from Sediment

NTA Concentration Range Effect on Metal Mobilization from Sediment Reference
0 - 200 µg/L No mobilization of Cd, Zn, Cu, and Pb. Slight mobilization of Ni may occur. iwaponline.com
200 - 2000 µg/L Slight mobilization of Ni, Cd, Zn, Cu, and Pb is expected. iwaponline.com
> 2000 µg/L Mobilization of Cd, Zn, Cu, and Pb will take place. iwaponline.com
20 mg/L Mobilization percentage after 6 days: Cu (8-15%), Zn (1-7%), Pb (7-10%), Cd (7-30%). tandfonline.com

Analytical Methodologies for Detection and Quantification of Nitrilotriacetic Acid Sodium Salt

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of NTA, offering high separation efficiency. Gas and liquid chromatography are the principal methods employed, often requiring a derivatization step to enhance the volatility or detectability of the NTA molecule.

Gas chromatography (GC) coupled with a nitrogen-specific detector (NSD), also known as a nitrogen-phosphorus detector (NPD), is a highly sensitive method for quantifying NTA in aqueous samples. This technique is particularly suitable for detecting trace levels of NTA in raw and potable water. who.int A common procedure involves the derivatization of NTA to form a more volatile compound, such as its tri-n-butyl ester, which is then analyzed by GC. epa.gov This method has been reported to achieve detection limits as low as 0.2 micrograms per liter (µg/L). who.intepa.gov The specificity of the nitrogen detector minimizes interference from non-nitrogen-containing compounds present in the sample matrix.

Table 1: Performance of GC with Nitrogen-Specific Detection for NTA Analysis

ParameterValueReference
AnalyteNitrilotriacetic acid (NTA) epa.gov
DerivatizationTri-n-butyl ester epa.gov
DetectorNitrogen-Specific Detector (NSD) who.intepa.gov
Limit of Detection0.2 µg/L who.intepa.gov
Sample MatrixRaw and Potable Water who.intepa.gov

Gas chromatography with a flame ionization detector (GC-FID) is another established method for the determination of NTA. nih.gov Similar to GC-NSD, this technique requires a derivatization step to convert the non-volatile NTA into a form suitable for gas chromatographic analysis. nih.gov Esterification is a common derivatization approach; for example, NTA can be converted to its tri-n-butyl ester. nih.gov This allows for separation from other carboxylic acids on columns like OV-210. nih.gov Quantitative analysis using this method has been demonstrated to reach levels as low as 0.010 milligrams per liter (mg/L). nih.gov The flame ionization detector responds to organic compounds by combusting them in a hydrogen-air flame, generating a current proportional to the amount of substance. ufl.edu

Table 2: GC-FID Method for NTA Analysis

ParameterValueReference
AnalyteNitrilotriacetic acid (NTA) nih.gov
DerivativeTri-n-butyl ester nih.gov
DetectorFlame Ionization Detector (FID) nih.govnih.gov
Quantification Limit0.010 mg/L nih.gov
ApplicationSeparation from other carboxylic acids nih.gov

Reversed-phase ion pair liquid chromatography (RP-IP-LC) is a versatile technique for analyzing ionic compounds like NTA on standard reversed-phase columns (e.g., C18). This method involves adding an ion-pairing reagent to the mobile phase. technologynetworks.com The reagent is typically a large organic ion with a charge opposite to that of the analyte, which forms a neutral, hydrophobic ion pair with the analyte. technologynetworks.com This ion pair can then be retained and separated on a non-polar stationary phase. technologynetworks.com One application involves the determination of NTA in the presence of ethylenediaminetetraacetic acid (EDTA). acs.org The iron(III) complexes of NTA and EDTA can be separated using ion-association reversed-phase high-performance liquid chromatography (HPLC). researchgate.net For instance, tetrabutylammonium (B224687) bromide has been used as an ion-pairing agent in the mobile phase to facilitate separation. researchgate.net

Ion chromatography (IC) provides a direct means of analyzing free NTA in environmental water samples without the need for derivatization. nih.govnorthwestern.edu In this method, separations are performed on a polymer-based anion-exchange column. nih.govnorthwestern.edu Detection can be achieved using either potentiometric or amperometric methods with a metallic copper indicator electrode. nih.govnorthwestern.edu The principle relies on the complexation of NTA with copper ions. Amperometric detection has been shown to be more sensitive than potentiometric detection. nih.govnorthwestern.edu

Table 3: Comparison of Detection Modes in Ion Chromatography for NTA

Detection ModeInjected Detection LimitReference
Potentiometric~500 ng nih.govnorthwestern.edu
Amperometric~100 ng nih.govnorthwestern.edu

This ion-chromatographic method allows for on-line sample preconcentration, enabling the analysis of NTA in river water samples with sample volumes up to 2 ml. nih.govnorthwestern.edu

Spectroscopic and Electrochemical Methods

Electrochemical techniques, particularly polarography, offer an alternative to chromatographic methods for NTA quantification. These methods are based on the electrochemical properties of NTA complexes with various metal ions.

Polarography is an electrochemical method used for the determination of NTA in water and wastewater. metrohm.com The technique is based on the reduction of a metal ion complexed with NTA at a dropping mercury electrode. epa.gov The half-wave potential for the reduction of the metal-NTA complex is characteristic and allows for quantification. epa.gov To perform the analysis, NTA is converted into a specific metal complex. Various metal ions have been utilized for this purpose, including bismuth (Bi³⁺), cadmium (Cd²⁺), and indium (In³⁺). epa.govmetrohm.comtandfonline.com

One standardized method involves forming a bismuth-NTA complex at a pH of 2.0. metrohm.com This approach can be used to determine NTA concentrations in the range of 0.05 mg/L to 25 mg/L. metrohm.com Another approach uses a cadmium-NTA complex for analyzing NTA in lake water at concentrations from 1 to 10 ppm. tandfonline.com Differential cathode ray polarography has been reported to detect NTA levels as low as 10 µ g/liter without preconcentration by forming a lead-NTA complex. epa.gov

Table 4: Polarographic Methods for NTA Determination

Metal ComplexpHSample MatrixDetection Range / LimitReference
Bismuth (Bi³⁺)2.0Polluted water, wastewater0.05 - 25 mg/L metrohm.com
Cadmium (Cd²⁺)~9Lake water1 - 10 ppm tandfonline.com
Lead (Pb²⁺)8.0Natural waterAs low as 10 µg/L epa.gov
Indium (In³⁺)-River water, sewage26 µg/L - 2.6 mg/L epa.gov

Interferences from other metal ions and complexing agents can be managed through sample pretreatment steps such as acidification, purging, and ion exchange. metrohm.com

Colorimetry

Colorimetric methods for the determination of nitrilotriacetic acid sodium salt are established analytical techniques that rely on the formation of a colored complex between the nitrilotriacetic acid (NTA) anion and a metal ion. The intensity of the resulting color, which is proportional to the concentration of NTA, is then measured using a spectrophotometer at a specific wavelength. One of the most common and well-documented colorimetric methods for NTA analysis is the zinc-zincon method.

The fundamental principle of the zinc-zincon method involves the reaction of NTA with a zinc salt in a buffered solution to form a stable zinc-NTA complex. Subsequently, a specific indicator, zincon (B94326) (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene), is introduced. In the absence of NTA, zincon complexes with zinc to produce a distinct blue-colored solution. However, when NTA is present, it preferentially chelates the zinc ions, preventing the formation of the zinc-zincon complex. This results in a color change, and the decrease in the intensity of the blue color is directly related to the concentration of NTA in the sample. The absorbance of the solution is typically measured at a wavelength of approximately 620 nm. scispace.com

To ensure the accuracy and specificity of the colorimetric analysis, several factors must be carefully controlled. The pH of the reaction medium is critical and is typically maintained around 9.2 using a borate (B1201080) buffer. scispace.com This alkaline condition facilitates the formation of the zinc-NTA complex. Furthermore, environmental samples often contain various metal ions that can interfere with the analysis by also forming complexes with either NTA or zincon. To mitigate these interferences, masking agents are often employed. For instance, cyanide can be added to complex with interfering heavy metals, rendering them unavailable to react with zincon. regulations.gov In some procedures, interfering cations are removed by passing the sample through a cation-exchange resin prior to the colorimetric determination. scispace.com

The United States Environmental Protection Agency (EPA) has documented colorimetric methods for NTA analysis, such as EPA Method 430.1 and 430.2, which are based on the zinc-zincon principle. These methods provide standardized procedures for the determination of NTA in water and wastewater samples.

Performance Characteristics of Colorimetric Methods for NTA Determination

MethodPrincipleMatrixWavelength (nm)Detection LimitKey Considerations
Zinc-ZinconFormation of a colored complex between zinc and zincon, which is inhibited by the presence of NTA.Water, Wastewater, Soil Extracts~620Approximately 0.2 mg/LRequires pH control (around 9.2) and the use of masking agents (e.g., cyanide) to minimize metallic interferences.
Nickel-NTA ComplexDirect measurement of the blue-green color of the Ni-NTA chelate.Aqueous Solutions600Not specifiedLess common than the zinc-zincon method; potential for interference from other colored species.
Iron(III)-NTA ComplexFormation of a stable 1:1 complex of NTA with ferric ions.Aqueous Solutions502Not specifiedSubject to interference from other chelating agents that can also bind with iron.

Sample Preparation and Matrix Effects in Environmental Analysis

The accurate detection and quantification of this compound in environmental samples present significant challenges due to its typically low concentrations and the complexity of the sample matrices. Environmental samples, such as surface water, groundwater, soil, and sediment, contain a wide variety of organic and inorganic constituents that can interfere with the analytical measurement of NTA. Therefore, effective sample preparation is a critical step to isolate NTA from the matrix, concentrate it to detectable levels, and minimize the impact of interfering substances.

Sample Preparation Techniques

The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be employed. For aqueous samples, such as river water or wastewater effluent, direct analysis is often not feasible. A common and effective technique for the preconcentration and cleanup of NTA from water samples is solid-phase extraction (SPE) . The SPE process typically involves the following steps:

Conditioning: The SPE sorbent, often an anion-exchange resin, is conditioned with appropriate solvents to activate the functional groups.

Loading: The water sample, with its pH adjusted to an optimal range for NTA retention, is passed through the SPE cartridge or disk.

Washing: The sorbent is washed with a specific solution to remove weakly bound interfering compounds while retaining the NTA.

Elution: The retained NTA is then eluted from the sorbent using a small volume of a suitable solvent, which effectively concentrates the analyte.

For solid samples like soil and sediment, an initial extraction step is required to transfer the NTA into a liquid phase. This is often achieved by treating the sample with an alkaline solution, such as 0.025 M NaOH, followed by a solution of a salt like CaCl2. scispace.com The resulting extract can then be further purified and concentrated using techniques like SPE.

Sample Preparation Methods for NTA in Environmental Matrices

MatrixPreparation TechniqueKey Steps and ReagentsPurpose
Water (Surface, Ground, Wastewater)Solid-Phase Extraction (SPE)Anion-exchange resin; pH adjustment; elution with formic acid or other suitable solvents.Concentration of NTA and removal of interfering salts and organic matter.
Soil and SedimentSolvent Extraction followed by SPEExtraction with alkaline solutions (e.g., NaOH) and salt solutions (e.g., CaCl2); subsequent cleanup and concentration of the extract by SPE.Isolation of NTA from the solid matrix and preparation for instrumental analysis.
General Aqueous SamplesChelation ExtractionUse of a competing chelating agent to mask interfering metal ions. For example, EDTA has been used to mask interfering cations in a gas chromatography method.Minimization of interference from metal ions that can complex with NTA.

Matrix Effects

Matrix effects are a significant source of error in the analysis of environmental samples. chromatographyonline.com They are defined as the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. chromatographyonline.com These effects can manifest as either signal suppression or enhancement, leading to underestimation or overestimation of the NTA concentration, respectively.

In the context of NTA analysis, matrix effects can arise from various sources:

Inorganic Ions: High concentrations of cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) and anions can compete with NTA for binding sites on analytical columns or interfere with the color-forming reaction in colorimetric methods.

Organic Matter: Dissolved organic matter, such as humic and fulvic acids, can complex with NTA or co-elute with it in chromatographic methods, affecting the ionization efficiency in mass spectrometry-based detection.

Other Chelating Agents: The presence of other natural or synthetic chelating agents can interfere with methods that rely on the chelating properties of NTA for its quantification.

Mitigation of Matrix Effects

Several strategies can be employed to minimize the impact of matrix effects on the analysis of NTA:

Effective Sample Cleanup: As discussed, techniques like SPE are crucial for removing a significant portion of the interfering matrix components.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances to a level where their effect on the analytical signal is negligible. chromatographyonline.com However, this approach may compromise the detection limits if the NTA concentration is already low.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar in composition to the actual samples. This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.

Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to both the samples and the calibration standards. Any signal suppression or enhancement caused by the matrix will ideally affect the internal standard and the analyte to the same extent, allowing for accurate correction of the results.

By carefully selecting and optimizing sample preparation procedures and employing appropriate strategies to mitigate matrix effects, the reliability and accuracy of NTA determination in complex environmental samples can be significantly improved.

Advanced Computational and Theoretical Studies of Nitrilotriacetic Acid Sodium Salt

Molecular Modeling and Conformational Analysis

To comprehend the interaction of nitrilotriacetic acid and its salts with other molecules and surfaces, it is essential to first understand their three-dimensional structure and flexibility.

Molecular Mechanics and Density Functional Theory (DFT) for Conformational Searches

Computational studies have utilized molecular mechanics (MM2) and Density Functional Theory (DFT), specifically with the B3LYP functional and 6-31+G basis set, to perform conformational searches of NTA and its dissociated forms in an aqueous environment. acs.org This approach is fundamental to identifying the most stable conformations, or low-energy conformers, of the molecule. acs.org The investigation of nitrilotriacetic acid and its three dissociated forms is crucial because the contributing species in solution are dependent on the pH. acs.org These forms include the mono-deprotonated (NTA⁻¹), di-deprotonated (NTA⁻²), and tri-deprotonated (NTA⁻³) species, which correspond to the sodium salts under various conditions. acs.org

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of the molecule, which govern its reactivity and interaction capabilities.

Molecular Electrostatic Potential (MESP) Derivations for Interaction Sites

The low-energy conformers identified through conformational analysis serve as the basis for deriving the quantum chemically based molecular electrostatic potential (MESP). acs.orgresearchgate.net MESP is a valuable tool for pinpointing the likely sites of interaction on the NTA molecule and its dissociated forms with the different crystallographic planes of substances like sodium chloride. acs.orgresearchgate.net By mapping the electrostatic potential onto the electron density surface, regions of negative potential (which are susceptible to electrophilic attack) and positive potential (prone to nucleophilic attack) can be visualized. This analysis provides insight into how the dissociated forms of NTA, which are the active species in solutions of its sodium salt, interact with crystal surfaces. acs.org

Surface Interaction Modeling

To simulate the behavior of nitrilotriacetic acid sodium salt at the interface with a solid surface, advanced modeling techniques are employed that can account for the complexities of both the crystal lattice and the surrounding solvent.

Three-Dimensional Slab Model Calculations for Crystal Surfaces (e.g., NaCl)

Three-dimensional (3D) slab models are used to simulate the surfaces of crystals such as sodium chloride. acs.orgresearchgate.net These calculations, performed using DFT methods, model the interaction between NTA and its dissociated forms with specific crystal planes, notably the {111} plane of NaCl. acs.org Research has shown that while the undissociated NTA molecule shows no preferential interaction with the {111} plane of sodium chloride, its dissociated forms exhibit a pronounced preference for this plane. acs.orgresearchgate.net This finding is significant as it explains the habit modification of NaCl crystals from cubic to octahedral in the presence of NTA at varying pH levels. acs.org

Conductor-Like Screening Model (COSMO) in Aqueous Phase Simulations

The Conductor-like Screening Model (COSMO) is integrated into these DFT calculations to simulate the effects of an aqueous solvent. acs.orgresearchgate.net This continuum solvation model is crucial for accurately modeling the interactions in a real-world aqueous environment where this compound is typically used. acs.org The use of COSMO allows for the calculation of interaction energies that account for the dielectric screening effect of water, providing a more realistic representation of the surface interactions. acs.orgresearchgate.netacs.org

Table of Computational Methods and Findings for Nitrilotriacetic Acid and its Dissociated Forms

Computational Technique Purpose Key Findings Reference
Molecular Mechanics (MM2) & DFT (B3LYP/6-31+G)Conformational search in aqueous phaseIdentification of low-energy conformers of NTA and its mono-, di-, and tri-deprotonated forms. acs.org
Molecular Electrostatic Potential (MESP)Examination of interaction sitesRevealed possible interaction sites of NTA and its dissociated forms with NaCl crystal planes. acs.orgresearchgate.net
3D-Slab Model Calculations (DFT)Mimicking NaCl crystal surfacesDissociated forms of NTA show a pronounced preference for the {111} plane of NaCl, unlike the undissociated form. acs.orgresearchgate.net
Conductor-Like Screening Model (COSMO)Simulating aqueous phase interactionsEssential for accurately modeling the surface interactions in a water solvent. acs.orgresearchgate.netacs.org

Prediction of Dissociation Forms and pH-Dependent Behavior

Advanced computational and theoretical studies are pivotal in elucidating the intricate relationship between pH and the chemical forms of nitrilotriacetic acid (NTA). As a triprotic acid, NTA can exist in various protonated states in aqueous solutions, and its dissociation is highly dependent on the surrounding pH. Computational chemistry offers powerful tools to predict these dissociation forms and their equilibrium constants, providing insights that are crucial for understanding its function as a chelating agent.

The dissociation of nitrilotriacetic acid proceeds in a stepwise manner, involving the sequential loss of protons from its three carboxylic acid groups, as well as the protonation of the central nitrogen atom. The equilibrium between the fully protonated species (H₃NTA) and the fully deprotonated anion (NTA³⁻) is governed by three distinct acid dissociation constants (pKa values). The fully deprotonated form is the most effective in forming stable complexes with metal ions.

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in modeling the various dissociation forms of NTA. up.ac.zaresearchgate.netacs.orgup.ac.za These computational approaches allow for the calculation of the geometric and electronic structures of each protonated and deprotonated species. By determining the Gibbs free energies of these forms in a simulated aqueous environment, researchers can predict the pKa values associated with each dissociation step. up.ac.za

A significant aspect of these theoretical studies is the consideration of the zwitterionic nature of NTA. researchgate.net In this form, a proton from one of the carboxylic acid groups migrates to the nitrogen atom, creating a molecule with both a positive and a negative charge. The third pKa value is often understood to correspond to the deprotonation of this protonated amine group rather than the last carboxylic acid group. researchgate.net

The speciation of NTA, or the distribution of its different ionic forms, is directly dictated by the pH of the solution. At a very low pH, the fully protonated, neutral form (H₃NTA) predominates. As the pH increases, the molecule undergoes successive deprotonation. The pKa value for each step represents the pH at which the concentrations of the acidic form and its conjugate base are equal.

The dissociation equilibria for nitrilotriacetic acid can be summarized as follows:

Equilibrium ReactionDissociation Constant
H₃NTA ⇌ H₂NTA⁻ + H⁺pKa₁
H₂NTA⁻ ⇌ HNTA²⁻ + H⁺pKa₂
HNTA²⁻ ⇌ NTA³⁻ + H⁺pKa₃

This table illustrates the stepwise deprotonation of nitrilotriacetic acid.

Computational models, such as those based on the isodesmic reaction methodology, have been shown to provide more accurate predictions of protonation constants for highly charged molecules like NTA when compared to traditional thermodynamic cycle-based calculations. acs.orgup.ac.za Research has also highlighted the importance of a thorough conformational analysis to identify the lowest energy structures for these calculations. researchgate.netacs.org The choice of the reference molecule in isodesmic reaction calculations has been found to have a decisive influence on the accuracy of the computed protonation constants. up.ac.zaacs.org

A study utilizing DFT at the RB3LYP/6-311+G(d,p) level of theory with a PCM-UA0 solvation model reported on the accuracy of computed protonation constants. up.ac.zaacs.org The average differences between the computed and experimental values for the first, second, third, and fourth protonation constants were found to be 3.3, 0.8, 0.2, and 0.2 log units, respectively. up.ac.zaacs.org This indicates that while there can be discrepancies, especially for the first protonation step, the computational methods can predict the subsequent dissociation constants with a higher degree of accuracy.

The pH-dependent behavior also influences the conformation of NTA complexes, as seen with the ferric nitrilotriacetate complex, which exhibits three different conformations depending on the pH, with pKa values around 4 and 8. nih.gov

The following table presents computationally predicted pKa values for nitrilotriacetic acid from a modeling program, illustrating the different ionization steps:

Ionization StepPredicted pKa ValueDescription
11.8Protonation of the tertiary amine group (base)
22.5Deprotonation of the first hydroxyl group (acid)
33.2Deprotonation of the second hydroxyl group (acid)
49.7Deprotonation of the third hydroxyl group (acid)
Data sourced from a screening assessment report utilizing the ACD/pKaDB modeling program. canada.ca

These theoretical predictions are fundamental for developing a comprehensive understanding of the chemical behavior of this compound in various environments and for optimizing its applications in complex systems.

Applications of Nitrilotriacetic Acid Sodium Salt in Scientific and Industrial Research

Water Treatment Technologies

The control of metal ions, particularly hardness ions, is fundamental in industrial water treatment to ensure the efficiency and longevity of equipment. Nitrilotriacetic acid sodium salt plays a significant role in managing water quality in various applications.

Scale Prevention in Boiler Water Systems

In boiler water systems, the precipitation of mineral salts, primarily calcium and magnesium, onto heat transfer surfaces leads to the formation of scale. This scale insulates the surfaces, reduces heat transfer efficiency, and can lead to dangerous localized overheating and equipment failure.

This compound is employed as a chelating agent to prevent scale buildup. atamankimya.comshivchem.com It sequesters problematic ions such as calcium (Ca²⁺) and iron (Fe²⁺) that are common in boiler feedwater. researchgate.net The mechanism involves the formation of stable, soluble metal-NTA complexes. By binding these ions, NTA sodium salt keeps them in solution and prevents them from precipitating as insoluble scale deposits like calcium carbonate. This process not only prevents the formation of new scale but can also help in the gradual removal of existing scale deposits. researchgate.net The resulting soluble complexes are then removed from the boiler system through regular blowdown.

Function of NTA Sodium Salt in Boiler Water Treatment

Targeted Ions Function of NTA Sodium Salt Outcome
Calcium (Ca²⁺) Forms a stable, water-soluble Ca-NTA complex. Prevents precipitation of calcium carbonate and calcium sulfate (B86663) scale.
Magnesium (Mg²⁺) Forms a stable, water-soluble Mg-NTA complex. Prevents precipitation of magnesium silicate (B1173343) and magnesium hydroxide (B78521) scale.

Water Softening Applications and Mechanism

Water hardness is primarily caused by the presence of dissolved calcium and magnesium ions. These ions can react with soaps to form scum and can lead to scale formation in pipes (B44673) and appliances. This compound is an effective water softening agent used in various industrial and household cleaning formulations. atamankimya.comatamanchemicals.com

The mechanism of water softening by NTA sodium salt is based on its strong chelating ability. As a tripodal tetradentate trianionic ligand, the nitrilotriacetate ion wraps around and binds to divalent cations like Ca²⁺ and Mg²⁺. atamankimya.com This action forms highly stable and water-soluble coordination compounds. By sequestering the hardness ions in these complexes, NTA sodium salt effectively removes them from the solution, preventing them from interfering with cleaning processes or forming scale. This application is particularly crucial in detergents, where water hardness can significantly reduce cleaning efficiency. atamankimya.com

Industrial Process Chemistry

Beyond water treatment, this compound is a key component in numerous industrial chemical processes where metal ion control is essential for product quality and process efficiency.

Textile Processing and Metal Finishing

In the textile industry, the presence of trace metal ions in process water or on fibers can interfere with dyeing and bleaching operations. atamankimya.com These metal ions can form undesirable complexes with dyes, leading to uneven dyeing, color changes, and reduced color fastness. This compound acts as a sequestering agent, binding these metal ions and preventing their interference with the dyeing and finishing processes. atamankimya.comshivchem.com This ensures consistent and high-quality results in textile manufacturing.

In metal finishing, the preparation of metal surfaces is critical for subsequent treatments like plating or painting. NTA sodium salt is used in cleaning and surface preparation formulations to remove unwanted oxide layers, rust, and mineral scale. atamankimya.comatamanchemicals.com It chelates the metal ions within the scale and oxides, forming soluble complexes that can be easily rinsed away, resulting in a clean and prepared surface. atamankimya.com

Pulp and Paper Production

The bleaching of wood pulp is a critical step in paper manufacturing to achieve a desired level of brightness. Hydrogen peroxide is a common bleaching agent used in Totally Chlorine Free (TCF) bleaching sequences. However, the presence of transition metal ions, such as manganese (Mn), iron (Fe), and copper (Cu), can catalytically decompose the hydrogen peroxide, reducing its bleaching efficiency and potentially damaging the cellulose (B213188) fibers. yuanlianchem.comabo.fi

This compound is utilized as a chelating agent in the pulp bleaching process to sequester these detrimental metal ions. researchgate.netut.ac.ir By forming stable complexes with these metals, NTA sodium salt deactivates their catalytic activity. This stabilization of the hydrogen peroxide bleaching liquor leads to improved bleaching efficiency, reduced consumption of the bleaching agent, and preservation of the pulp's strength. yuanlianchem.com Research has shown that NTA can effectively remove transition metals like Cu, Fe, and Mn from the pulp, leading to final pulp brightness comparable to that achieved with other chelating agents. researchgate.netut.ac.ir

Role of NTA Sodium Salt in Industrial Processes

Industry Application Mechanism of Action
Textile Dyeing & Bleaching Sequesters metal ions that interfere with dye molecules, ensuring color consistency.
Metal Finishing Surface Cleaning Chelates metal oxides and scale, facilitating their removal from surfaces.
Pulp & Paper Peroxide Bleaching Binds with transition metal ions (Mn, Fe, Cu) to prevent peroxide decomposition.

| Metal Plating | Pre-treatment Cleaning | Removes rust and oxide films by forming soluble metal-NTA complexes. |

Metal Plating and Cleaning Operations

In metal plating, the cleanliness and preparation of the substrate surface are paramount to achieving a high-quality, adherent plated layer. This compound is incorporated into alkaline cleaning and degreasing baths used prior to plating. shivchem.com Its function is to chelate and remove metal ions, oxides, and hydroxides from the surface of the metal being treated. atamankimya.com By forming soluble complexes with contaminants such as rust and scale, it facilitates their removal and prevents their redeposition on the cleaned surface. This ensures that the substrate is chemically clean and ready for the electroplating process.

Chemical Decontamination in Nuclear Power Systems

Nitrilotriacetic acid (NTA) sodium salt plays a role in the chemical decontamination of nuclear power systems. Its effectiveness stems from its ability to act as a chelating agent, forming stable, water-soluble complexes with various metal ions. In nuclear reactors, corrosion products and other impurities can become activated, leading to radioactive deposits on the surfaces of the cooling systems. These deposits, often referred to as "crud," contribute significantly to the radiation fields in the plant.

The application of chemical decontamination processes is crucial for reducing occupational radiation exposure, especially during maintenance and decommissioning activities. thermofisher.com NTA and its salts are utilized in decontamination solutions to dissolve these radioactive metal oxide layers. nih.gov By chelating metal ions such as iron, NTA helps to lift the scale and keep the metal ions in solution, preventing them from redepositing elsewhere in the system. nih.gov Research has explored novel decontamination solutions that incorporate nitrilotriacetic acid. iaea.org The fundamental principle is similar to industrial cleaning processes, but with a much higher degree of cleaning required to remove trace amounts of radioactive materials. iaea.org The choice of chelating agent is critical, as it must be effective at dissolving the specific oxides present without causing significant corrosion to the underlying structural materials of the reactor system.

Biochemical and Analytical Laboratory Techniques

In the field of analytical chemistry, this compound is employed in complexometric titrations for the quantitative determination of metal ions in a solution. wikipedia.orgatamanchemicals.com This technique relies on the reaction between the metal ion and a complexing agent, or ligand, to form a stable, water-soluble complex. NTA functions as a tripodal tetradentate ligand, meaning it can bind to a metal ion through four points of attachment: the nitrogen atom and one oxygen atom from each of the three carboxylate groups.

During a complexometric titration, a standard solution of the NTA salt is gradually added to the sample containing the metal ion. The NTA chelates the metal ions, and the endpoint of the titration is detected using a metal-ion indicator or by instrumental methods. The volume of the NTA solution required to completely complex all the metal ions allows for the calculation of the metal ion concentration in the original sample. The stability of the metal-NTA complexes is a key factor in the accuracy of these titrations.

A significant application of this compound in biochemistry and molecular biology is in the purification of recombinant proteins using Immobilized Metal Affinity Chromatography (IMAC). This widely used technique often employs the "His-tag" method, where a short sequence of six to ten histidine residues is genetically engineered into the N- or C-terminus of a target protein.

The core of this purification method is a specialized resin, typically Ni-NTA agarose (B213101). thermofisher.comupenn.edusandiego.edu In this resin, a derivative of NTA is covalently attached to a solid support matrix, such as agarose beads. wikipedia.org The NTA molecule acts as a tetradentate chelating agent, binding a nickel (Ni²⁺) ion through four of its coordination sites. upenn.eduaustinpublishinggroup.com This leaves two coordination sites on the nickel ion available to interact with the imidazole (B134444) rings of the histidine residues in the His-tag of the protein. upenn.edu

This specific and high-affinity interaction allows the His-tagged protein to be selectively captured from a complex mixture of cellular proteins, while untagged proteins flow through the column. austinpublishinggroup.com After washing the column to remove any non-specifically bound proteins, the purified His-tagged protein is eluted. Elution is typically achieved by either lowering the pH, which protonates the histidine residues and disrupts their coordination with the nickel ion, or by competitive displacement with a high concentration of a compound that also binds to the Ni-NTA complex, such as imidazole. upenn.edu This method can achieve over 95% homogeneity in a single purification step. upenn.edu

Below is a table summarizing the key steps in His-tag protein purification using Ni-NTA resin.

StepDescriptionPurpose
1. Lysate Preparation Cells expressing the His-tagged protein are broken open (lysed) to release the cellular contents.To release the target protein into a soluble fraction.
2. Binding The cell lysate is passed through a column containing the Ni-NTA resin.The His-tagged protein binds to the nickel ions immobilized on the NTA-agarose beads.
3. Washing The column is washed with a buffer containing a low concentration of imidazole.To remove non-specifically bound proteins and other contaminants.
4. Elution A buffer with a high concentration of imidazole is passed through the column.Imidazole competes with the His-tag for binding to the nickel ions, displacing and releasing the purified protein.

Nitrilotriacetic acid and its salts are also utilized in the separation and purification of rare earth elements (REEs). who.int The chemical similarity of REEs makes their separation a challenging task. Ion-exchange chromatography is a common method employed for this purpose, and chelating agents like NTA play a crucial role in this process.

In these chromatographic methods, a chelating resin with a nitrilotriacetate group can be used as the stationary phase. nih.gov The retention of different REEs on the column is related to the stability constants of their respective NTA complexes. nih.gov Alternatively, NTA can be used in the mobile phase as an eluting agent. who.int As the mixture of REEs passes through a cation-exchange resin, the different elements are selectively eluted based on the varying strengths of their complexes with NTA. The ammonium (B1175870) salts of NTA form complex ions with the rare earth elements, and the stability of these complexes generally increases with the atomic number of the rare earth element. cdnsciencepub.com This differential complexation allows for the separation of individual rare earth elements from each other.

Recent research has demonstrated that nitrilotriacetic acid can act as a crystal habit modifier for sodium chloride (NaCl), commonly known as rock salt. acs.orgacs.orgresearchgate.net The crystal habit refers to the characteristic external shape of a crystal. While sodium chloride typically crystallizes in a cubic form, the presence of certain additives can alter this morphology.

Contrary to some earlier reports, studies have shown that NTA has a pronounced effect on the crystal habit of NaCl, even at very low concentrations compared to other organic additives. acs.orgacs.orgresearchgate.net The presence of NTA can influence the morphology of salt crystals, changing them from cubic to octahedral. acs.orgresearchgate.net

Computational and experimental studies have revealed that the dissociated forms of NTA are responsible for this morphological change. acs.orgacs.orgresearchgate.net The effectiveness of NTA as a habit modifier is influenced by the pH of the crystallization solution, which determines the degree of deprotonation of NTA's carboxylic acid groups. acs.orgresearchgate.net The dissociated forms of NTA show a preferential interaction with the {111} crystallographic plane of NaCl, which retards its growth rate relative to other planes and leads to the development of an octahedral habit. acs.orgresearchgate.netresearchgate.net This modification of crystal shape can have practical implications, for example, by improving the free-flowing characteristics of the salt crystals. acs.org

The table below summarizes the effect of NTA on NaCl crystallization.

ParameterWithout NTAWith NTA
Crystal Habit CubicOctahedral
Mechanism Uniform growth on all crystal facesPreferential binding of dissociated NTA to {111} faces, retarding their growth
Influencing Factor -pH of the solution (determines the dissociation state of NTA)

Comparative Studies and Research on Alternative Chelating Agents

Comparison with Ethylenediaminetetraacetic Acid (EDTA)

Nitrilotriacetic acid (NTA) and Ethylenediaminetetraacetic acid (EDTA) are both aminopolycarboxylic acids used as chelating agents to control metal ions in various applications. shivchem.com However, they exhibit significant differences in their performance, environmental impact, and industrial utility.

Both NTA and EDTA form stable, water-soluble complexes with polyvalent metal ions such as calcium, magnesium, iron, and copper. echemi.comdigitaloceanspaces.com EDTA, being a hexadentate ligand, generally forms more stable complexes with most metal ions compared to NTA, which is a tetradentate ligand. oup.com The stability of the metal complex formed by EDTA is typically several orders of magnitude higher than that of the corresponding NTA complex. oup.com

However, NTA's lower molecular weight means that, on a pound-for-pound basis, it can be more effective for certain applications. For example, it theoretically requires 32% less NTA to sequester the same amount of calcium and other hard-metal ions compared to EDTA. ascendmaterials.com Studies have shown that for solubilizing lead from contaminated soil at lower chelant concentrations (below a 1:1 chelant-to-metal molar ratio), EDTA can release 10% to 30% more lead than NTA. elsevier.com However, at higher ratios, NTA's effectiveness can decrease due to the readsorption of its lead complex onto soil components, a phenomenon not observed with the stronger EDTA complexes. elsevier.com NTA has also been noted for its high selective chelation of calcium cations. nih.gov

Table 1: Comparison of Chelation Performance between NTA and EDTA

Feature Nitrilotriacetic acid (NTA) Ethylenediaminetetraacetic acid (EDTA)
Ligand Denticity Tetradentate (four donor atoms) oup.com Hexadentate (six donor atoms)
Complex Stability Forms stable complexes, but generally less stable than EDTA complexes. oup.com Forms very stable complexes, with stability constants several orders of magnitude higher than NTA for most metals. oup.com
Effectiveness Can be more cost-effective by weight for sequestering certain ions like Ca²⁺ due to its lower molecular weight. ascendmaterials.com Generally considered a stronger and more effective chelating agent across a wider range of metals. elsevier.com
Selectivity Shows high selectivity for calcium ions. nih.gov Broadly effective for a wide range of polyvalent metal ions. shivchem.com
Example Used for water softening and in detergents. wikipedia.org Widely used for industrial water treatment and in various chemical formulations. shivchem.com

A primary distinction between NTA and EDTA lies in their environmental profiles. NTA is classified as readily biodegradable. ascendmaterials.com It is almost completely removed during wastewater treatment processes, with removal rates often exceeding 95%. wikipedia.orgataman-chemicals.com Studies have shown that NTA is broken down by bacteria under both aerobic and anaerobic conditions, ultimately mineralizing into carbon dioxide, water, and inorganic nitrogen. oup.com Consequently, the environmental impacts of NTA are considered minimal. wikipedia.org

In stark contrast, EDTA is known for its poor biodegradability and persistence in the environment. ascendmaterials.comresearchgate.net It often passes through conventional wastewater treatment plants unmodified. researchgate.net While some degradation of EDTA can be achieved through photochemical processes, particularly when complexed with iron(III), biodegradation is not a significant environmental fate for this compound. oup.comresearchgate.net This persistence has led to EDTA being one of the most common anthropogenic compounds found in European inland waters, raising concerns about its potential to remobilize heavy metals in the environment. researchgate.net

Table 2: Environmental and Biodegradability Comparison

Parameter Nitrilotriacetic acid (NTA) Ethylenediaminetetraacetic acid (EDTA)
Biodegradability Readily biodegradable under OECD standards. ascendmaterials.com Not readily biodegradable; persistent in the environment. ascendmaterials.comresearchgate.net
Removal in Wastewater Treatment High removal rate (>95%), primarily through biodegradation. ataman-chemicals.com Poor removal; passes through treatment facilities largely unmodified. researchgate.net
Environmental Fate Degrades into CO₂, water, and inorganic nitrogen. Primarily eliminated through photodegradation of its Fe(III) complex; biodegradation is minor. oup.com
Environmental Impact Considered to have minimal environmental impact due to rapid biodegradation. wikipedia.org A persistent substance that can contribute to heavy metal bioavailability in aquatic systems. researchgate.net

The differences in performance and environmental impact directly influence the industrial applications of NTA and EDTA. EDTA's superior chelation strength and stability make it the preferred agent in applications requiring very strong and consistent metal ion control, such as in the pulp and paper industry, metal plating, and for preventing scale in industrial boilers and cooling towers. shivchem.comresearchgate.net

NTA is widely used in applications where ready biodegradability is a key requirement and where its chelation strength is sufficient. ascendmaterials.com It has been used extensively as a builder in laundry detergents to replace phosphates, where it softens water by sequestering calcium and magnesium ions. nih.gov Its effectiveness in alkaline conditions also makes it suitable for hard surface cleaners and bottle washing formulations. digitaloceanspaces.com While both are used in water treatment, NTA is often promoted as a more eco-friendly alternative to EDTA. shivchem.com

Development of Biodegradable Chelating Alternatives

The environmental persistence of traditional chelating agents like EDTA has driven research and development of effective, biodegradable alternatives.

Nitrilotriacetic acid is a well-established, readily biodegradable chelating agent. echemi.com It serves as a benchmark for "green" chelating agents due to its effective performance in many applications combined with its favorable environmental profile. ascendmaterials.com NTA biodegrades readily in activated sludge systems, soil, and both freshwater and saltwater environments. nih.gov This rapid breakdown prevents accumulation in aquatic systems, making it a sustainable choice for widespread use in products like household and industrial cleaners. echemi.com

Alongside NTA, several other biodegradable chelating agents have been developed and evaluated as alternatives to persistent compounds. These include ethylenediamine-N,N'-dimalonic acid (EDDM), ethylenediaminedisuccinic acid (EDDS), and iminodisuccinic acid (IDS). researchgate.net

Ethylenediaminedisuccinic acid (EDDS): This agent is readily biodegradable and shows strong chelation of transition metals. nih.gov It is particularly effective at chelating copper and iron ions, even in the presence of hard water ions like calcium and magnesium. green-mountainchem.com Its high removal rate (>96%) in sewage treatment is mainly attributed to biodegradation. nih.gov

Iminodisuccinic acid (IDS): IDS is another eco-friendly, phosphorus-free chelating agent that is fully biodegradable. marknature.com It is considered a promising alternative to EDTA, particularly in agriculture for micro-element fertilizers, as it is readily absorbed by plants. marknature.commdpi.com Studies have shown its biodegradation rate to be significantly higher than that of EDTA. mdpi.com IDS is effective in a variety of applications, including industrial cleaners, detergents, and water softening. marknature.com

Other Alternatives: Further research has identified other promising biodegradable agents such as methylglycinediacetic acid (MGDA) and L-glutamic acid N,N-diacetic acid (GLDA), which are also being used to replace less environmentally friendly options. researchgate.netresearchgate.netrqbchemical.com

Table 3: Overview of Biodegradable Chelating Agents

Chelating Agent Common Abbreviation Key Features
Nitrilotriacetic acid NTA Readily biodegradable; effective for water softening; widely used in detergents. ascendmaterials.comnih.gov
Ethylenediamine-N,N'-dimalonic acid EDDM A biodegradable alternative suggested for various industrial applications. researchgate.net
Ethylenediaminedisuccinic acid EDDS Readily biodegradable; strong and selective chelation of transition metals like copper and iron. nih.govgreen-mountainchem.com
Iminodisuccinic acid IDS Fully biodegradable; effective complexing agent for iron and copper; used in agriculture and cleaning products. marknature.com

Criteria for Environmentally Friendly Chelating Agents

The core criteria for classifying a chelating agent as environmentally friendly include:

Readily Biodegradable : This is the most critical attribute. The agent must be capable of being broken down into simpler, non-toxic substances by natural microbial activity. satyajit.cothinkdochemicals.com Agents that are not biodegradable can persist in the environment for long periods, leading to accumulation in water and soil. insightaceanalytic.comthinkdochemicals.com Nitrilotriacetic acid (NTA), Methylglycinediacetic acid (MGDA), and [S,S]-ethylenediaminedisuccinic acid (EDDS) are recognized for their higher biodegradability compared to the more recalcitrant EDTA. researchgate.net

Low Ecotoxicity : The chelating agent and its degradation byproducts should exhibit minimal toxicity to aquatic life and soil microbiomes. mdpi.com Persistent chelators can disrupt nutrient cycles and negatively affect both plant and animal life. thinkdochemicals.com

Non-Persistence and Minimal Bioaccumulation : Environmentally harmful chelating agents are those that resist degradation and can accumulate in the environment. wikipedia.orgresearchgate.net This persistence can lead to the remobilization of heavy metals from sediments, making them bioavailable and potentially toxic to aquatic organisms. insightaceanalytic.comacs.org

Derived from Renewable Sources : A preference is given to chelating agents synthesized from renewable, natural resources, such as amino acids or organic acids, which contributes to a more sustainable lifecycle. insightaceanalytic.comsatyajit.co L-glutamic acid N,N-diacetic acid (GLDA), for example, is derived from a natural amino acid. sprep.org

High Chelating Efficacy : To be a viable alternative, a green chelating agent must still effectively bind with metal ions across a range of pH values to fulfill its intended technical function. insightaceanalytic.comrsc.org

Programs like the U.S. Environmental Protection Agency's (EPA) Safer Choice Program have been developed to identify safer chelating agents based on a comprehensive set of human and environmental health attributes. epa.govepa.gov These initiatives provide a framework for evaluating and certifying agents that meet stringent environmental performance criteria.

Research Findings on Alternative Chelating Agents

Comparative research has been essential in identifying viable, biodegradable alternatives to persistent aminopolycarboxylates. Studies show that while effective, compounds like EDTA and Diethylenetriaminepentaacetic acid (DTPA) are poorly biodegradable, leading to their accumulation in aquatic systems and raising significant environmental concerns. insightaceanalytic.comresearchgate.net

In contrast, agents such as NTA, EDDS, Iminodisuccinic acid (IDS), and MGDA are frequently proposed as replacements. researchgate.net Research demonstrates that MGDA, for instance, is readily biodegradable, with studies showing 89-100% degradation within 14 days. Similarly, GLDA is reported to degrade by over 60% within 28 days. sprep.org Studies on IDS have shown its biodegradation rate over 28 days to be 4.5 times higher than that of EDTA. mdpi.com This contrasts sharply with EDTA, which shows little to no degradation in similar timeframes.

The following table summarizes the environmental characteristics of Nitrilotriacetic acid (NTA) in comparison to other notable chelating agents.

Chelating AgentAbbreviationPrimary Environmental CharacteristicBiodegradation RateNotes
Nitrilotriacetic acidNTAReadily biodegradable but with some restrictions on use. HighConsidered a biodegradable alternative, though its use is sometimes limited due to other concerns. yuanlianchem.com
Ethylenediaminetetraacetic acidEDTAPersistent and poorly biodegradable. insightaceanalytic.comVery Low (<10% in 28 days)Its persistence can lead to the remobilization of heavy metals in aquatic environments. insightaceanalytic.comacs.org
[S,S]-ethylenediaminedisuccinic acidEDDSReadily biodegradable and has low toxicity. sprep.orgrsc.orgHigh (~90% in 20 days)Often cited as a highly effective and eco-friendly alternative to EDTA.
Methylglycinediacetic acidMGDAReadily biodegradable and effective across a wide pH range. rsc.orgVery High (89-100% in 14 days)A newer generation chelating agent seen as an excellent substitute for both NTA and EDTA. yuanlianchem.comrqbchemical.com
L-glutamic acid N,N-diacetic acidGLDADerived from renewable resources and readily biodegradable. satyajit.cosprep.orgModerate (>60% in 28 days)Valued for its green origins as it is produced from a natural amino acid. sprep.org
Iminodisuccinic acidIDSReadily biodegradable alternative to EDTA. researchgate.netHigh (4.5x higher than EDTA in 28 days)Noted for its environmental compatibility and effectiveness. mdpi.com

This comparative data underscores the significant advancements in the development of chelating agents that balance high performance with environmental responsibility. The research consistently points towards newer generation compounds like MGDA, EDDS, and GLDA as promising replacements for persistent agents like EDTA. semanticscholar.org

Conclusion and Future Research Directions

Summary of Key Research Contributions

Research into nitrilotriacetic acid sodium salt has made significant contributions across several scientific and industrial fields. A primary area of impact has been its development and use as a builder in laundry detergents, where it was proposed as a substitute for phosphates to mitigate the eutrophication of aquatic environments. nih.gov Its major function in detergents is as a chelating agent. nih.govatamanchemicals.com

Key research has established NTA's role as an effective chelating agent for a variety of metal ions. ontosight.aipatsnap.com It functions as a tetradentate ligand, binding metal ions through one nitrogen atom and three carboxylate oxygen atoms to form stable five-membered chelate rings. nih.gov The stability of these metal complexes varies depending on the ion; for instance, the logarithmic stability constants (log K) are significantly higher for transition metals like Fe³⁺ (15.9) compared to alkaline earth metals such as Ca²⁺ (6.39). This property is fundamental to its application in water softening, where it sequesters calcium and magnesium ions.

Furthermore, extensive research has been conducted on its environmental applications, particularly in the remediation of heavy metals. Studies have demonstrated its effectiveness in removing chromium, copper, and arsenic from treated wood and in remediating heavy metal-contaminated soil. patsnap.com A significant research finding is its higher biodegradability compared to other common chelating agents like ethylenediaminetetraacetic acid (EDTA), making it a more environmentally compatible option in certain applications.

Unexplored Areas in this compound Chemistry

Despite decades of study, several areas of this compound chemistry remain ripe for exploration. While its coordination with common divalent and trivalent metals is well-documented, its interactions with a broader range of elements, such as rare earth metals, are less explored. nih.gov Detailed investigation into the structure and stability of NTA complexes with these elements could open up new avenues for their separation and purification, a field where it has seen some use but is not yet fully characterized. nih.gov

The precise mechanisms and kinetics of its biodegradation in diverse environmental matrices also warrant further investigation. Although its general biodegradability is a known advantage, a deeper understanding of the microbial pathways, intermediate products, and the influence of environmental factors (e.g., pH, temperature, presence of co-contaminants) would provide a more complete picture of its environmental fate and potential impacts.

Moreover, the study of its derivatives holds considerable potential. Research into structurally modified NTA molecules could lead to chelating agents with enhanced selectivity for specific metals, improved stability, or tailored properties for advanced applications. A patented lysine-based NTA structure designed for liver targeting with saccharide groups exemplifies this potential for creating novel, functionalized molecules. patsnap.com

Emerging Trends in Chelation Science and Environmental Applications

Current research trends are moving beyond NTA's traditional use in detergents and towards more specialized environmental and technological applications. A significant emerging trend is the development of advanced remediation technologies that utilize NTA. This includes its incorporation into formulations for cleaning up soil contaminated with heavy metals like cadmium, lead, zinc, and mercury. patsnap.com The use of NTA in eluting solutions for restoring soil in sewage irrigation areas is another area of active development. patsnap.com

In the realm of materials science and microelectronics, NTA is finding new life. An emerging application is its use in electroless plating solutions for depositing thin, uniform nickel layers onto minute copper patterns, a process relevant to the metallization of ultrafine electronic devices. researchgate.netresearchgate.net In these systems, NTA sodium salt is used alongside other components like nickel sulfate (B86663) and citric acid sodium salt to control the availability and deposition of nickel ions. researchgate.netresearchgate.net This trend highlights a shift towards high-precision, technologically advanced applications for chelating agents.

The following table summarizes key findings from studies on the environmental applications of this compound.

Application AreaKey Research FindingMetal Ions TargetedReference
Water Softening Acts as a phosphate (B84403) replacement in detergents by chelating hard water ions.Ca²⁺, Mg²⁺
Heavy Metal Removal Effective in extracting heavy metals from chromated copper arsenate (CCA) treated wood.Cr, Cu, As
Soil Remediation Component of remediation agents for soil contaminated with multiple heavy metals.Cd, Pb, Zn, Hg patsnap.com

Potential for Novel Applications and Methodologies

The unique properties of this compound pave the way for several novel applications and methodologies. One promising, albeit less conventional, area is in the pharmaceutical field. Research has indicated its potential use in formulations to enhance the oral bioavailability of poorly water-soluble drugs by creating a state of supersaturation in the gastrointestinal environment. google.com

New methodologies involving NTA are also being patented for specialized industrial processes. For example, it is a component in novel chemical fiber spinning hot roller cleaning agents, where it acts as a complexing agent alongside other chemicals to effectively remove fouling without significant corrosion. google.com Furthermore, its use in creating anticorrosion nickel-sulfur coatings on copper via one-step immersion plating represents a novel methodological approach in surface treatment. researchgate.net

The development of new detergent formulations continues to be a relevant area. For instance, NTA sodium salt is used in specific liquid dishwashing detergents designed for optimal performance in water with controlled hardness levels. google.com These emerging uses, from advanced materials to pharmaceuticals, demonstrate the ongoing versatility and potential of NTA sodium salt beyond its traditional roles.

The table below details the stability constants of NTA with various metal ions, a key factor in its diverse applications.

Metal IonLogarithmic Stability Constant (log K)Reference
Calcium (Ca²⁺) 6.39
Copper (Cu²⁺) 12.94
Iron (Fe³⁺) 15.9

Q & A

Q. How can researchers synthesize and characterize Nitrilotriacetic acid (NTA) sodium salts with high purity for experimental use?

Methodological Answer: Synthesis typically involves reacting nitrilotriacetonitrile with sodium hydroxide under controlled pH and temperature conditions. For example, monosodium or trisodium salts are formed by stoichiometric adjustments of NaOH . Characterization includes:

  • Purity analysis : Use titration with metal ions (e.g., Fe³⁺) to assess chelation capacity .
  • Structural confirmation : Employ FTIR to identify carboxylate and amine functional groups, and NMR to verify molecular structure .
  • Thermal stability : Thermogravimetric analysis (TGA) can confirm decomposition temperatures (e.g., trisodium salt decomposes at 340°C) .

Q. What analytical methods are recommended for quantifying NTA sodium salts in aqueous solutions or environmental samples?

Methodological Answer:

  • Colorimetric assays : Use zinc-Zincon reagent (detection limit: 0.2 mg/L) or ferric nitrate/phenanthroline systems, adjusting pH to optimize metal-NTA complex formation .
  • Chromatography : Ion-exchange chromatography coupled with UV detection can separate NTA from competing anions in complex matrices .
  • Sample preparation : Pre-concentration via ion-exchange resins improves sensitivity in low-concentration environmental samples (e.g., sewage effluents) .

Advanced Research Questions

Q. How should researchers design long-term carcinogenicity studies for NTA sodium salts, considering species-specific responses?

Methodological Answer:

  • Model selection : Use both rats and mice, as renal tumors manifest in male rats and mice, while bladder carcinomas occur in female rats .
  • Dosing regimen : Administer via diet (e.g., 0.1–2% w/w) or drinking water to mimic chronic exposure. Monitor nephrotoxicity indicators (e.g., urinary microcrystals, Zn²⁺ accumulation) .
  • Control variables : Include groups pretreated with nitrosamines to assess synergistic effects on urinary tract tumors .

Q. How can contradictory data on tumor types (e.g., renal vs. bladder) across different NTA salts be resolved?

Methodological Answer:

  • Mechanistic studies : Compare the chelation dynamics of monosodium vs. trisodium salts. Trisodium salts may liberate more free NTA in solution, increasing metal ion depletion and urothelial cytotoxicity .
  • Dose-response analysis : Establish thresholds for nephrotoxicity and carcinogenicity, as high doses (>1% in diet) are linked to hyperplasia and neoplasia in rodents .
  • Species-specific metabolism : Evaluate renal excretion rates and Zn²⁺ homeostasis disruption in mice vs. rats .

Q. What strategies optimize NTA sodium salt chelation efficiency in complex matrices with competing ions (e.g., Ca²⁺, Mg²⁺)?

Methodological Answer:

  • pH adjustment : Maintain alkaline conditions (pH 10–11) to enhance NTA³⁻ stability and prioritize binding to transition metals (e.g., Fe³⁺, Cu²⁺) over alkaline earth metals .
  • Ionic strength control : Use buffers (e.g., ammonium nitrate) to mitigate interference from divalent cations in water treatment applications .
  • Competitive binding assays : Quantify stability constants (log K) for NTA-metal complexes to predict preferential chelation under specific conditions .

Q. How can researchers distinguish cytotoxic vs. genotoxic mechanisms in NTA-induced renal carcinogenesis?

Methodological Answer:

  • In vitro models : Expose renal proximal tubule cells to NTA salts and assess DNA damage (comet assay) vs. apoptosis (Annexin V staining) .
  • Biomarker profiling : Measure urinary 8-OHdG (oxidative DNA damage) and Kim-1 (kidney injury) in rodent models .
  • Chelation rescue experiments : Co-administer Zn²⁺ or Ca²⁺ to test if metal depletion drives cytotoxicity .

Q. What experimental approaches address solubility limitations of NTA sodium salts in non-polar solvents?

Methodological Answer:

  • Derivatization : Synthesize aliphatic amine salts (e.g., tris-2-ethylhexylammonium NTA) for enhanced solubility in organic media .
  • Surfactant incorporation : Formulate with polyethylene glycol (PEG) or polysorbates to stabilize NTA in hydrophobic matrices .
  • Co-solvent systems : Use ethanol/water mixtures (≥50% ethanol) to dissolve trisodium salts while maintaining chelation activity .

Q. How should biodegradation and environmental persistence of NTA sodium salts be evaluated in aquatic systems?

Methodological Answer:

  • OECD 301 tests : Measure biochemical oxygen demand (BOD) over 28 days to confirm ready biodegradability .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition, noting NTA’s low bioaccumulation potential .
  • Field studies : Monitor NTA levels in wastewater treatment plants using EPA Method 218.6 (HPLC-UV) .

Q. What experimental models elucidate NTA-metal complex interactions in biological systems?

Methodological Answer:

  • Spectroscopic techniques : Use X-ray absorption spectroscopy (XAS) to resolve Fe³⁺-NTA coordination geometry in renal tissues .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities for metals like Zn²⁺ or Ca²⁺ under physiological conditions .
  • In vivo imaging : Radiolabel NTA with ⁶⁸Ga for PET tracking of metal redistribution in animal models .

Q. How can nephrotoxicity mechanisms of NTA sodium salts be modeled in vitro?

Methodological Answer:

  • 3D kidney organoids : Differentiate human iPSCs into proximal tubule cells and expose to NTA salts (0.1–10 mM) to assess epithelial barrier dysfunction .
  • Transcriptomics : Perform RNA-seq on NTA-treated HK-2 cells to identify pathways (e.g., oxidative stress, Ca²⁺ signaling) .
  • Microfluidic devices : Mimic renal fluid flow to study NTA-induced crystal formation in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.